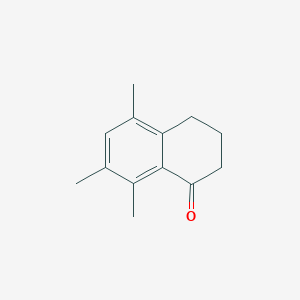
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI): is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a methyl group and a butadienyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dioxolane with 2-methyl-1,2-butadiene in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
科学研究应用
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: The parent compound without the methyl and butadienyl groups.
2-Methyl-1,3-Dioxolane: A similar compound with a methyl group but lacking the butadienyl group.
1,2-Butadiene: A related compound with a butadienyl group but without the dioxolane ring.
Uniqueness
1,3-Dioxolane, 2-methyl-2-(1-methyl-1,2-butadienyl)-(9CI) is unique due to the presence of both the dioxolane ring and the butadienyl group. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable for specific research and industrial applications.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-4-5-8(2)9(3)10-6-7-11-9/h4H,6-7H2,1-3H3 |
InChI 键 |
PNSIOJKIZLZEHD-UHFFFAOYSA-N |
规范 SMILES |
CC=C=C(C)C1(OCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
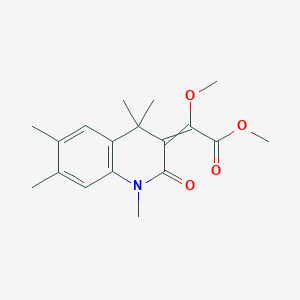
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
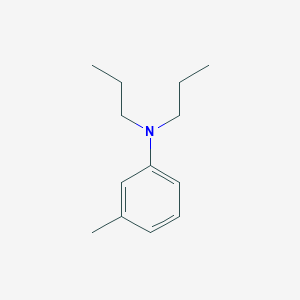
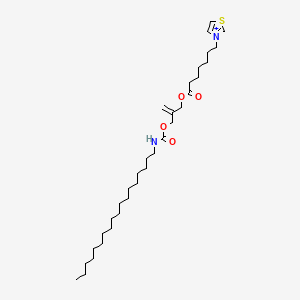
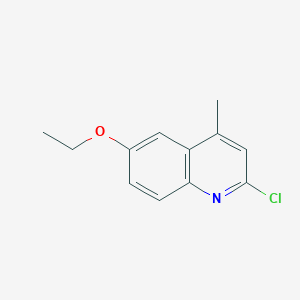
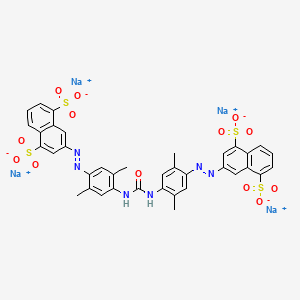
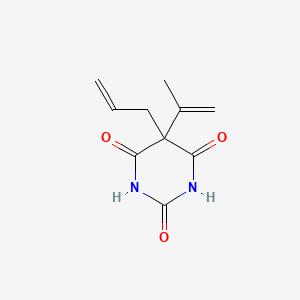

![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
